4-(Aminomethyl)thiophene-2-carbonitrile

Description

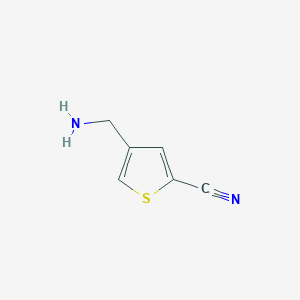

4-(Aminomethyl)thiophene-2-carbonitrile is a heterocyclic organic compound that features a thiophene ring substituted with an aminomethyl group at the 4-position and a cyano group at the 2-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique electronic properties and structural versatility .

Properties

IUPAC Name |

4-(aminomethyl)thiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2S/c7-2-5-1-6(3-8)9-4-5/h1,4H,2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELJMDZGAZGMIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1CN)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40453314 | |

| Record name | 4-(aminomethyl)thiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

232280-77-2 | |

| Record name | 4-(aminomethyl)thiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)thiophene-2-carbonitrile can be achieved through various synthetic routesThe reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring and nitrile group undergo selective oxidation under controlled conditions:

-

Sulfur oxidation : Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) yields sulfoxides or sulfones, depending on reaction stoichiometry.

-

Nitrile oxidation : Strong oxidizing agents like potassium permanganate (KMnO₄) convert the nitrile group to a carboxylic acid, forming 4-(aminomethyl)thiophene-2-carboxylic acid.

Example conditions :

| Reagent | Product | Temperature | Time |

|---|---|---|---|

| H₂O₂ (30%) | Thiophene sulfoxide | 25°C | 2 hr |

| mCPBA (1.5 eq) | Thiophene sulfone | 0°C → 25°C | 4 hr |

Nucleophilic Substitution Reactions

The aminomethyl group (-CH₂NH₂) participates in nucleophilic substitutions:

-

Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of a base (e.g., K₂CO₃) to form secondary amines .

-

Acylation : Acetic anhydride or acetyl chloride yields acetylated derivatives, enhancing stability for pharmaceutical applications .

Mechanistic pathway :

-

Deprotonation of the amine group by a base.

-

Nucleophilic attack on the electrophilic carbon of the alkyl/acyl reagent.

Hydrolysis Reactions

The nitrile group undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Concentrated HCl at reflux produces 4-(aminomethyl)thiophene-2-carboxamide .

-

Basic hydrolysis : NaOH/H₂O₂ converts the nitrile to a carboxylic acid.

Key intermediates :

-

Thiophene-2-carboxamide : Identified via GC/MS in photolysis studies .

-

2-Hydroxythiophene : Forms via radical-mediated pathways in aqueous media .

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C) reduces the nitrile group to a primary amine:

-

Product: 4-(aminomethyl)thiophene-2-methylamine.

-

Applications : Intermediate for bioactive molecule synthesis .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

-

Thieno[2,3-d]pyrimidines : Reacts with formaldehyde (HCHO) and primary amines under Mannich conditions to form six-membered rings .

-

Imidazoles : Condensation with aldehydes yields imidazole derivatives, relevant for antiviral drug development .

-

Mix 4-(aminomethyl)thiophene-2-carbonitrile with HCHO and RNH₂ in ethanol.

-

Stir at 25°C for 0.5–2 hr.

-

Isolate products via recrystallization (EtOH/acetone).

Radical-Mediated Reactions

UV irradiation generates amidinyl radicals, enabling:

-

C–N bond cleavage : Produces thiophene-2-carbonitrile and arylaminyl radicals .

-

Dimerization : Forms carbazole derivatives via radical coupling .

-

Radical intermediates confirmed via trapping experiments.

-

Hydrolysis of thiophene-2-carbonitrile to carboxamide occurs in aqueous media.

Polymer and Materials Chemistry

Scientific Research Applications

Pharmaceutical Development

4-(Aminomethyl)thiophene-2-carbonitrile is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. Its structural features allow it to participate in the development of drugs targeting neurological and cancerous disorders. The compound has shown promise in enhancing the efficacy of existing therapies by acting as a sensitizer in combination treatments.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against human cancer cell lines. For instance, a study indicated that a thiophene derivative sensitized HepG2 cells to sorafenib, significantly reducing the IC50 from 3.9 µM to 0.5 µM, showcasing its potential in drug synergy .

Organic Synthesis

In organic chemistry, this compound serves as a crucial building block for synthesizing complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as oxidation and reduction, makes it valuable for creating diverse molecular architectures.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Reaction Description | Major Products |

|---|---|---|

| Oxidation | Formation of sulfoxides or sulfones using oxidizing agents | Sulfoxides, sulfones |

| Reduction | Conversion of cyano group to amine using reducing agents | Primary amines |

| Substitution | Reaction with nucleophiles like alkyl halides or acyl chlorides | Various substituted thiophenes |

Biological Research

The biological activity of this compound is under investigation for its potential antimicrobial and anti-inflammatory properties. Studies have focused on its interactions with biological macromolecules, which may lead to novel therapeutic agents.

Case Study: Antimicrobial Properties

Research has indicated that certain thiophene derivatives possess significant antimicrobial activity. These findings suggest that modifications to the thiophene structure could enhance efficacy against various pathogens .

Electronics and Materials Science

The unique electronic properties of this compound make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs). Its capacity to modify polymers enhances their characteristics for use in coatings and adhesives.

Table 2: Applications in Electronics

| Application Type | Description |

|---|---|

| Organic Electronics | Used in OLEDs and organic semiconductors |

| Polymer Chemistry | Modifies polymer properties for industrial use |

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)thiophene-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The aminomethyl and cyano groups can form hydrogen bonds or electrostatic interactions with biological macromolecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Thiophene-2-carbonitrile: Lacks the aminomethyl group, making it less versatile in certain chemical reactions.

4-(Methylthio)thiophene-2-carbonitrile: Contains a methylthio group instead of an aminomethyl group, leading to different reactivity and applications.

2-Aminothiophene-3-carbonitrile:

Uniqueness

4-(Aminomethyl)thiophene-2-carbonitrile is unique due to the presence of both an aminomethyl and a cyano group on the thiophene ring. This combination of functional groups provides a balance of electronic and steric properties, making it a valuable intermediate in organic synthesis and a promising candidate for various scientific applications .

Biological Activity

4-(Aminomethyl)thiophene-2-carbonitrile is a thiophene derivative with significant potential in medicinal chemistry. Its unique structure, featuring both an aminomethyl group and a cyano group, lends itself to various biological activities, making it a subject of interest for researchers exploring new therapeutic agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications.

- Molecular Formula : C6H7N2S

- Molecular Weight : 174.65 g/mol

- CAS Number : 203792-25-0

The compound is classified as a heterocyclic organic compound due to the presence of sulfur in its thiophene ring. The aminomethyl and cyano groups are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The functional groups allow for hydrogen bonding and electrostatic interactions, which can influence the activity of biological macromolecules.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Activity : Studies have shown that thiophene derivatives can possess significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also exhibit similar properties.

- Anticancer Potential : Preliminary evaluations indicate that this compound may have anticancer effects. It has been noted for its activity against certain cancer cell lines, showcasing moderate efficacy in inhibiting cell proliferation .

- Anti-inflammatory Properties : Thiophene derivatives are often explored for their anti-inflammatory effects. The mechanisms may involve the modulation of inflammatory pathways through receptor interactions .

Table 1: Summary of Biological Activities

Research Highlights

- Antimicrobial Studies : A study demonstrated that thiophene derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria. The structural modifications of these compounds were analyzed to understand the relationship between structure and activity .

- Anticancer Evaluation : In vitro studies revealed that this compound inhibited the growth of specific cancer cell lines in a dose-dependent manner. Further research is necessary to elucidate the precise mechanisms involved in this activity .

- Inflammatory Response Modulation : Research on related compounds indicated potential pathways through which these thiophene derivatives could exert anti-inflammatory effects, particularly through the inhibition of pro-inflammatory cytokines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.